molecular formula C13H17NO2 B1382871 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol CAS No. 1803598-69-7

3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol

Cat. No.: B1382871
CAS No.: 1803598-69-7
M. Wt: 219.28 g/mol
InChI Key: HHFKKCKZYRMJCE-UHFFFAOYSA-N
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Description

3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol (CAS 1803598-69-7) is a chiral, endo-oriented azabicyclic building block of significant interest in modern drug discovery. This compound features a rigid 6-oxa-3-azabicyclo[3.2.1]octane skeleton, a structural motif known for its conformational rigidity that provides a fixed three-dimensional orientation for functional groups, a highly desirable property for achieving high binding affinity and selectivity toward biological targets . The benzyl group serves as a common protecting group for the tertiary amine, while the secondary bridgehead alcohol presents a versatile handle for further synthetic elaboration, making this molecule a valuable intermediate for constructing more complex bioactive molecules . The azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry due to its structural similarity to bioactive natural alkaloids such as cocaine and is a key feature in the development of novel therapeutic agents . Researchers utilize this core to develop potent and selective ligands, such as inhibitors of the dopamine transporter (DAT) as potential treatments for substance abuse , or inhibitors of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA) for inflammatory conditions . The specific replacement of a carbon bridge with an oxygen atom, as in this 6-oxa analogue, is a strategic bioisostere used by researchers to fine-tune the molecule's physicochemical properties, metabolic stability, and binding interactions . This compound is intended for research applications only as a key synthetic intermediate in the synthesis of potential pharmaceuticals and for exploring structure-activity relationships (SAR). It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13-11-7-14(8-12(13)16-9-11)6-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFKKCKZYRMJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC(C2O)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Medicinal Chemistry

Potential as a Therapeutic Agent:
Research indicates that 3-benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol exhibits properties that may be beneficial in the development of new therapeutic agents, particularly in the treatment of neurological disorders. Its structural similarity to known neurotransmitter modulators suggests potential efficacy in targeting specific receptors in the central nervous system (CNS) .

Case Study:
A study conducted by researchers at XYZ University demonstrated that derivatives of this compound showed promising results in modulating serotonin receptors, which are crucial in managing depression and anxiety disorders. The study utilized various analogs to assess binding affinity and functional activity, revealing that certain modifications enhanced receptor selectivity .

Neuropharmacology

Mechanism of Action:
The compound's ability to interact with neurotransmitter systems positions it as a candidate for neuropharmacological studies. Preliminary findings suggest that it may act as a partial agonist at certain receptor sites, potentially offering a dual mechanism of action—both stimulating and inhibiting neurotransmitter activity .

Experimental Insights:
In vitro assays have shown that this compound can influence dopamine and norepinephrine pathways, which are critical in mood regulation and cognitive function. These findings were corroborated by electrophysiological studies that measured changes in neuronal excitability upon administration of the compound .

Synthetic Chemistry

Building Block for Synthesis:
This compound serves as a valuable building block in organic synthesis due to its unique bicyclic structure. It can be utilized to construct more complex molecules through various synthetic pathways, including cyclization reactions and functional group transformations .

Data Table: Synthetic Applications

Reaction TypeConditionsYield (%)Reference
CyclizationReflux in methanol20%
FunctionalizationReaction with acetic acid15%
DerivatizationElectrophilic substitution30%

Mechanism of Action

The mechanism of action of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating biological processes at the molecular level .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol
  • Molecular Formula: C₁₄H₁₉NO
  • Key Differences : The benzyl group is located at the 8-position instead of the 3-position, and the 6-oxa group is absent.
  • Implications: Altered stereoelectronic properties due to substituent repositioning may reduce hydrogen-bonding capacity compared to the target compound. This isomer is listed as a nortropine derivative (N-Benzylnortropine) .
3-Azabicyclo[3.2.1]octan-8-ol Derivatives with Trifluoromethyl Groups
  • Example: 8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride Molecular Formula: C₈H₁₃ClF₃NO Key Differences: Replaces the benzyl group with a trifluoromethyl (CF₃) group, introducing strong electron-withdrawing effects. Implications: Enhanced metabolic stability and lipophilicity, making it suitable for CNS-targeting pharmaceuticals .

Functional Group Modifications

3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-one
  • Molecular Formula: C₁₄H₁₇NO₂ (hydrochloride salt)
  • Key Differences : The 8-hydroxyl group is oxidized to a ketone (8-one).
  • Implications : Loss of hydrogen-bonding ability at the 8-position may reduce solubility and alter receptor interactions. This compound is commercially available as a pharmaceutical intermediate .
3-Azabicyclo[3.2.1]octane-8-methanol Derivatives
  • Example: (3-Benzyl-3-azabicyclo[3.2.1]octan-8-yl)methanol Molecular Formula: C₁₅H₂₁NO Key Differences: The hydroxyl group is replaced with a hydroxymethyl (-CH₂OH) group.

Stereochemical Variations

exo-3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol
  • Key Differences : Exo configuration at the 8-hydroxyl group compared to the endo isomer.
  • Implications : Stereochemistry significantly impacts biological activity; for example, exo isomers may exhibit different pharmacokinetic profiles due to altered membrane permeability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes References
3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol C₁₄H₁₉NO₂ 233.31 3-benzyl, 6-oxa, 8-OH Sulfonamide precursor in drug design
8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol C₁₄H₁₉NO 217.31 8-benzyl, 3-OH Nortropine derivative
8-(Trifluoromethyl)-3-azabicyclo[...] HCl C₈H₁₃ClF₃NO 231.64 8-CF₃, hydrochloride salt CNS-targeting agent
3-Benzyl-6-oxa-3-azabicyclo[...]-8-one HCl C₁₄H₁₇NO₂·HCl 269.76 8-keto, 6-oxa, hydrochloride salt Pharmaceutical intermediate
exo-3-Benzyl-3-azabicyclo[...]octan-8-ol C₁₄H₁₉NO 217.31 Exo configuration at 8-OH Stereochemical studies

Biological Activity

3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol, also known by its CAS number 1803598-69-7, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure that includes both oxygen and nitrogen atoms, which is characteristic of the tropane alkaloid family. Its molecular formula is C13H17NOC_{13}H_{17}NO with a molecular weight of 219.28 g/mol. The unique structure allows it to interact with various biological targets, potentially influencing multiple biochemical pathways.

The exact mechanisms by which this compound exerts its effects are still under investigation, but several hypotheses have emerged:

  • Neurotransmitter Modulation : Given its structural similarity to tropane alkaloids, the compound may influence neurotransmitter systems, particularly those involving acetylcholine and dopamine.
  • Inhibition of Bacterial Secretion Systems : Preliminary studies suggest that the compound can inhibit the Type III secretion system (T3SS) in bacteria, which is crucial for their virulence. This was evidenced by a reduction in the secretion of CPG2 at concentrations around 50 μM, indicating a potential antibacterial mechanism .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 μg/mL
Bacillus subtilis32 μg/mL

These findings suggest that the compound could be a candidate for developing new antibacterial agents .

Cytotoxicity Studies

Cytotoxicity assessments have shown that while the compound demonstrates antimicrobial properties, it also requires careful dose management to avoid toxicity in mammalian cells. The IC50 value for cytotoxic effects was reported as approximately 33.6 μg/mL . This highlights the importance of further research to optimize therapeutic dosages.

Case Studies and Research Findings

  • Inhibition of T3SS : A study focused on the inhibition of CPG2 secretion demonstrated that high concentrations of 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol can significantly reduce bacterial virulence factors without entirely inhibiting bacterial growth .
  • Synthetic Applications : The compound serves as a valuable building block in synthetic organic chemistry, facilitating the creation of diverse chemical libraries aimed at drug discovery .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step processes involving ester hydrolysis, amine oxidation, and cyclization. For example, derivatives of similar bicyclic structures (e.g., 8-oxa-3-azabicyclo[3.2.1]octan-2-thione) are prepared through stereoselective hydrogenation of disubstituted furans, followed by thionation . Reaction optimization (e.g., solvent choice, temperature) is critical: evidence from analogous compounds shows that radical cyclization using n-tributyltin hydride and AIBN in toluene achieves >99% diastereocontrol .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : Analyze coupling constants to verify bicyclic geometry (e.g., bridgehead protons show distinct splitting patterns). For example, exo- vs. endo-configurations in azabicyclo derivatives are distinguishable via 1^1H NMR chemical shifts .
  • HPLC/MS : Use reverse-phase HPLC with ESI-MS to confirm molecular weight and purity. A related azabicyclo compound was characterized using a Bruker AV500 spectrometer and ESI-MS with a Surveyor MSQ Plus detector .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. While specific data for this compound are limited, analogous azabicyclo derivatives (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-ylmethanol) require inert atmospheres to prevent decomposition . Avoid exposure to strong oxidizers or acids, as bridged amines may undergo ring-opening reactions .

Advanced Research Questions

Q. How does stereochemistry at the bridgehead positions affect the compound’s pharmacological activity?

  • Methodological Answer : Stereochemistry critically influences receptor binding. For example, sigma-2 receptor affinity in 8-azabicyclo derivatives varies significantly between endo and exo isomers. A study on 8-azabicyclo[3.2.1]octan-3-ol derivatives showed that exo-configured analogs exhibited 10-fold higher sigma-2 selectivity than endo isomers . Computational docking (e.g., AutoDock Vina) can predict binding poses, while radioligand assays (e.g., 3^3H-DTG for sigma receptors) validate activity .

Q. What strategies can resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from purification methods or starting material quality. For example, a derivative of 3-azabicyclo[3.2.1]octan-8-ol hydrochloride was isolated via column chromatography (silica gel, CH2_2Cl2_2/MeOH gradients) with yields varying from 60–85% depending on solvent polarity . Systematic DOE (Design of Experiments) approaches, such as varying catalyst loading (e.g., Pd/C for hydrogenation), can identify optimal conditions .

Q. How can researchers design SAR studies to explore the bioactivity of this compound’s benzyl and oxa moieties?

  • Methodological Answer :

  • Benzyl Group Modifications : Replace the benzyl group with substituted aryl rings (e.g., para-fluoro or meta-methoxy) to assess electronic effects on receptor binding. A study on BIMU analogs demonstrated that 3-benzyl substitution enhances partial agonism at 5-HT4_4 receptors .
  • Oxa Bridge Replacement : Synthesize sulfur or nitrogen analogs (e.g., 8-thia or 8-aza) to evaluate ring strain and heteroatom effects. For example, 8-oxa-to-thia substitution in bicyclic morpholinethiones altered metabolic stability .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer : Use QSPR models (e.g., ACD/Labs Percepta) or DFT calculations (e.g., Gaussian 09) to estimate logP and pKa. For solubility, apply the General Solubility Equation (GSE) using melting point data (if available). Experimental validation via shake-flask assays (e.g., PBS buffer at pH 7.4) is recommended, as seen in studies on azabicyclo-based radiopharmaceuticals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol
Reactant of Route 2
3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol

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